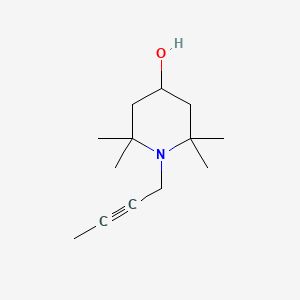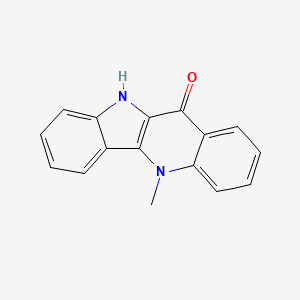![molecular formula C11H12Br2Si B14262574 Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- CAS No. 135853-29-1](/img/structure/B14262574.png)
Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- is a specialized organosilicon compound with the molecular formula C11H12Br2Si . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 3,5-dibromophenyl ring. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- typically involves the Sonogashira coupling reaction. This reaction is performed between 3,5-dibromoiodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Copper Co-Catalysts: Often used alongside palladium in Sonogashira coupling.
Bases: Triethylamine or other organic bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, in a Sonogashira coupling reaction, the product would be a new compound with a carbon-carbon triple bond linking two aromatic rings .
Scientific Research Applications
Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Research into its use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive sites on the molecule. The ethynyl group allows for the formation of new carbon-carbon bonds, while the bromine atoms can be substituted with other functional groups . These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Ethynyltrimethylsilane: Similar structure but lacks the 3,5-dibromophenyl group.
(3,5-Dibromophenyl)trimethylsilane: Similar but without the ethynyl group.
Uniqueness
Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- is unique due to the combination of the ethynyl group and the 3,5-dibromophenyl ring. This combination provides distinct reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
135853-29-1 |
|---|---|
Molecular Formula |
C11H12Br2Si |
Molecular Weight |
332.11 g/mol |
IUPAC Name |
2-(3,5-dibromophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H12Br2Si/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8H,1-3H3 |
InChI Key |
ZDIUBIIBSRXQKX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)

![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
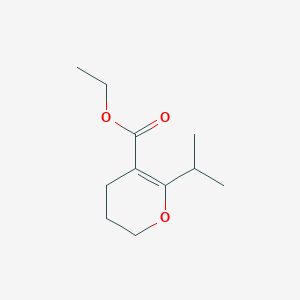

![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)
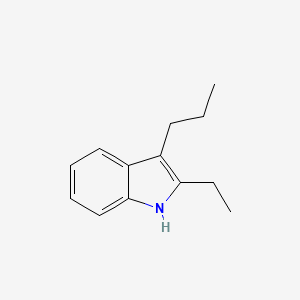
phosphanium nitrate](/img/structure/B14262546.png)
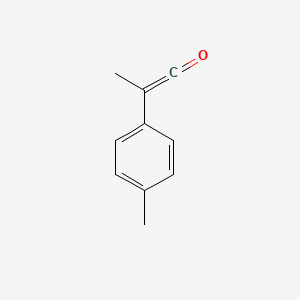
![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)

